molecular formula C9H8FN3 B1336680 3-fluoro-4-(1H-imidazol-1-yl)aniline CAS No. 190200-19-2

3-fluoro-4-(1H-imidazol-1-yl)aniline

Cat. No.: B1336680
CAS No.: 190200-19-2
M. Wt: 177.18 g/mol
InChI Key: FWEVZRRTTOEITN-UHFFFAOYSA-N
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Description

3-fluoro-4-(1H-imidazol-1-yl)aniline is a useful research compound. Its molecular formula is C9H8FN3 and its molecular weight is 177.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-fluoro-4-(1H-imidazol-1-yl)aniline has been synthesized and studied for its chemical properties. For example, Yang Shijing (2013) synthesized 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, with an overall yield of about 50% (Yang Shijing, 2013).

Use in Sensing and Detection

  • Compounds related to this compound have been utilized in the development of chemical probes for detecting metal ions. For instance, Shi Yanpeng et al. (2019) developed a probe that showed selective and sensitive UV and fluorescence response to Fe3+ ions (Shi Yanpeng et al., 2019).

Applications in Antimicrobial Studies

  • The compound and its derivatives have been explored for their antimicrobial activities. B. Mistry et al. (2016) synthesized derivatives with varying antimicrobial potency, demonstrating the potential for developing new antimicrobial agents (B. Mistry et al., 2016).

Development of Fluorescent Materials

  • Research has been conducted into using derivatives of this compound for the development of fluorescent materials. Vikas Padalkar et al. (2015) synthesized novel fluorescent compounds showing potential applications in various fields (Vikas Padalkar et al., 2015).

Pharmaceutical Applications

  • The compound has been incorporated into the synthesis of pharmaceutical molecules. Serap Başoğlu et al. (2012) conducted a study where derivatives of this compound showed good antitubercular activities (Serap Başoğlu et al., 2012).

Use in Material Sciences

  • There is interest in using this compound in material sciences, particularly in the development of new polymers and composites. M. Ghaemy et al. (2012) used fluorinated curing agents derived from imidazole compounds like this compound for curing epoxy resins, demonstrating improved thermal stability and water repellency (M. Ghaemy et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazole derivatives, such as “3-fluoro-4-(1H-imidazol-1-yl)aniline”, have been studied for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of this compound could involve further exploration of these properties and potential applications in drug development.

Properties

IUPAC Name

3-fluoro-4-imidazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEVZRRTTOEITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190200-19-2
Record name 3-fluoro-4-(1H-imidazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-(2-fluoro-4-nitrophenyl)-1H-imidazole (1.81 g, 8.74 mmol) and Pd—C (10%, 0.200 g) in MeOH (20 mL) (containing 10 drops of 6N HCl) was hydrogenated under balloon H2 overnight. The mixture was filtered through celite. The filtrate was concentrated in vacuo. The residue was dried on vacuum to give 3-fluoro-4-(1H-imidazol-1-yl)benzenamine as a solid (1.37 g). MS 178.3 (M+H)
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
catalyst
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

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